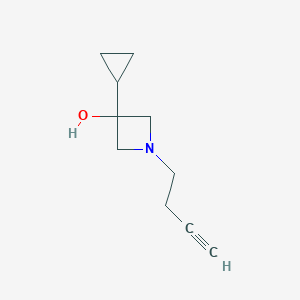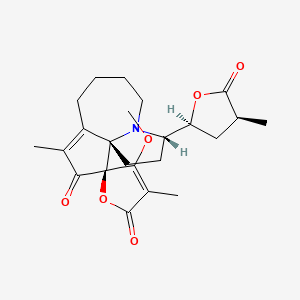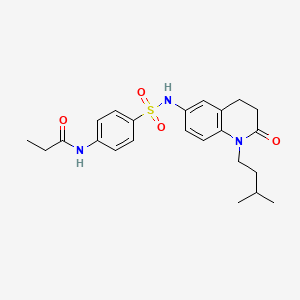
1-But-3-ynyl-3-cyclopropylazetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-But-3-ynyl-3-cyclopropylazetidin-3-ol” is a complex organic compound. It has a molecular weight of 165.24 . The compound belongs to the class of azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO/c1-2-3-6-11-7-10 (12,8-11)9-4-5-9/h1,9,12H,3-8H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each.
Wissenschaftliche Forschungsanwendungen
1. Optimization of Synthetic Parameters of High-Purity Trifunctional Mercaptoesters The compound plays a crucial role in the optimization of synthetic parameters of high-purity trifunctional mercaptoesters . It’s involved in the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP), which is conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA). This process is essential to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .
Thiol-Epoxy Click Reaction
The compound is used in the thiol-epoxy click reaction, a type of “click chemistry” that is rapidly gaining popularity in organic chemistry and materials science research . This reaction is known for its fast reaction rate, excellent chemoselectivity, mild reaction conditions, and high yields .
3. Grafting Hyperbranched Polymers onto TiO2 Nanoparticles The compound is used in grafting hyperbranched polymers onto TiO2 nanoparticles via thiol-yne click chemistry . This process reduces the aggregation of nanoparticles and increases the interaction between TiO2 and polymer matrices . The surface-modified TiO2 nanoparticles can improve the mechanical and thermal properties of nanocomposite coatings .
Superhydrophobic Coatings
The compound is used in the creation of superhydrophobic coatings . The surface modification of TiO2 with the hyperbranched polymers chains improves the nanoparticle dispersion, and the coating surface shows a lotus leaf-like microstructure . Thus, the functional nanocomposite coatings exhibit superhydrophobic properties, good photocatalytic depollution performance, and high stripping resistance .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in the synthesis of irak-4 inhibitors .
Mode of Action
As an intermediate in the synthesis of IRAK-4 inhibitors, it likely interacts with its targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Given its use in the synthesis of irak-4 inhibitors, it may indirectly influence pathways related to inflammation and immune response .
Result of Action
As an intermediate in the synthesis of IRAK-4 inhibitors, it may contribute to the inhibition of IRAK-4, a kinase involved in immune response .
Eigenschaften
IUPAC Name |
1-but-3-ynyl-3-cyclopropylazetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-6-11-7-10(12,8-11)9-4-5-9/h1,9,12H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTWDSJHKDWTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CC(C1)(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-ynyl-3-cyclopropylazetidin-3-ol | |
CAS RN |
1466790-99-7 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-3-cyclopropylazetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)

![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)





![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)